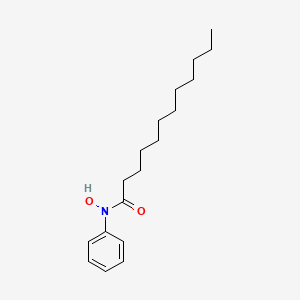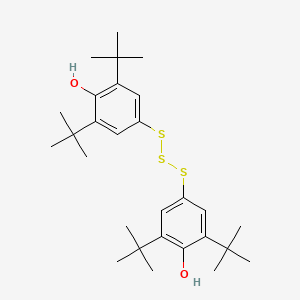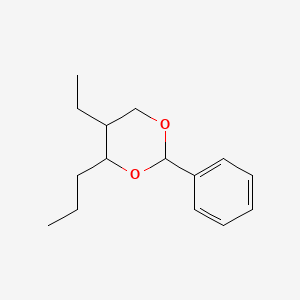
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C₁₅H₂₂O₂ It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism by which 5-ethyl-2-phenyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in drug development or biochemical studies .
相似化合物的比较
Similar Compounds
1,3-Dioxane,5-ethyl-2,4-dipropyl-: This compound shares a similar dioxane ring structure but with different substituents.
5-Methyl-5-propyl-1,3-dioxan-2-one: Another related compound with a dioxane ring and different functional groups.
Uniqueness
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane is unique due to its specific combination of ethyl, phenyl, and propyl groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
6282-32-2 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
5-ethyl-2-phenyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3 |
InChI 键 |
NQIZHZLQPQFNRK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(COC(O1)C2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


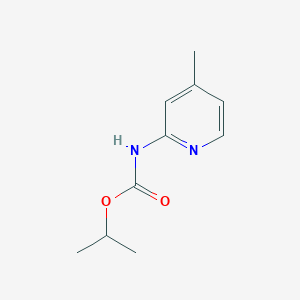
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

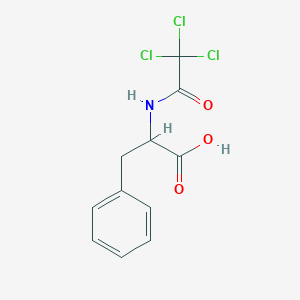

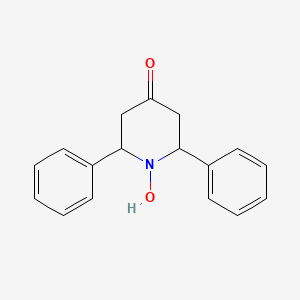
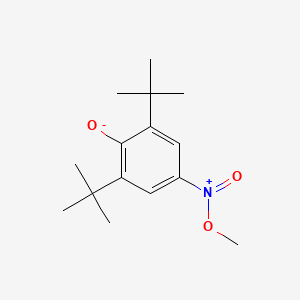


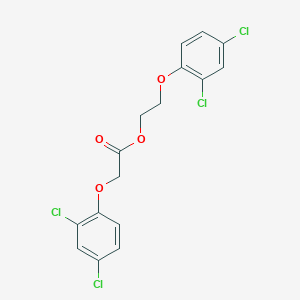
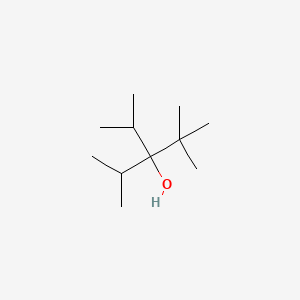
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
